Enantiomer-Dependent Cytotoxicity: (R)-Enantiomer (IC₅₀ 0.2 μM) vs. (S)-Enantiomer (Inactive) in HCT‑116 Colon Cancer Cells
The racemic compound (±)-2 was separated into its pure enantiomers, and each was assayed for cytotoxicity against the HCT‑116 colon cancer cell line. The (R)-enantiomer displayed an IC₅₀ of 0.2 μM, while the (S)-enantiomer exhibited less than 1 % of the activity of the racemate, demonstrating that essentially all cytotoxic activity resides in the (R)-configuration [1]. This stereochemical dependence indicates a chiral recognition element at the biological target.
| Evidence Dimension | Cytotoxicity (IC₅₀) against HCT‑116 colon cancer cells |
|---|---|
| Target Compound Data | (R)-2: IC₅₀ = 0.2 μM |
| Comparator Or Baseline | (S)-2: IC₅₀ not determinable; <1 % of racemate activity |
| Quantified Difference | >200‑fold difference in potency |
| Conditions | HCT‑116 colon cancer cell line; 48 h incubation; assay as described in Kimball et al. 2007 |
Why This Matters
For any biological or pharmacological study, procurement of the enantiopure (R)-enantiomer is essential; use of the racemate or (S)-enantiomer will yield negligible activity and confound experimental interpretation.
- [1] Kimball, F. S.; Turunen, B. J.; Ellis, K. C.; Himes, R. H.; Georg, G. I. Enantiospecific synthesis and cytotoxicity of 7-(4-methoxyphenyl)-6-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one enantiomers. Bioorg. Med. Chem. 2008, 16 (8), 4367–4377. View Source
